![molecular formula C22H19ClN4O4 B2740895 N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 946217-58-9](/img/structure/B2740895.png)

N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

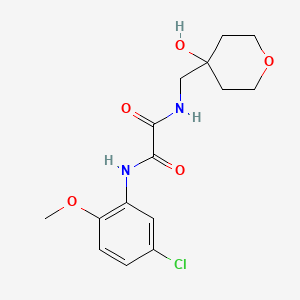

The synthesis of imidazo[1,2-a]pyridines, which is a part of the compound, has been achieved through a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is noted for being fast, clean, high-yielding, and environmentally benign .Molecular Structure Analysis

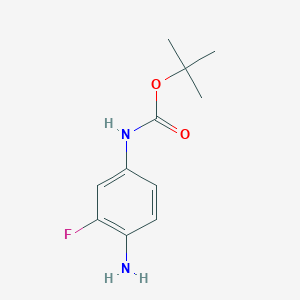

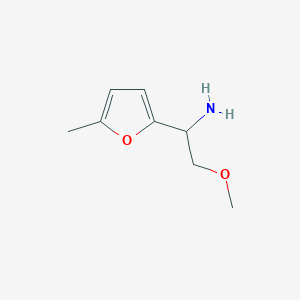

The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a chlorophenyl group, a methoxyimidazopyridazine group, and a dimethoxybenzamide group .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .科学的研究の応用

Antimicrobial and Antineoplastic Activities

Compounds with imidazo[1,2-b]pyridazin motifs have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives incorporating the thiazole ring were synthesized and screened for in vitro antibacterial activity against various bacteria, including Gram-positive and Gram-negative strains, as well as for their inhibitory action against fungi. These thiazole derivatives may offer valuable therapeutic intervention for the treatment of microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Moreover, benzimidazole condensed ring systems, akin to the imidazo[1,2-b]pyridazin structure, have been explored for their antineoplastic activity. A range of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and subjected to in vitro disease human cell screening panel assays. Some derivatives exhibited variable degrees of antineoplastic activity against tested cell lines, highlighting their potential as cancer therapeutics (Abdel-Hafez, 2007).

CNS Activity and Radiolabeling for Imaging

Imidazo[1,2-b]pyridazines, structurally related to the compound of interest, have been synthesized and evaluated for their central nervous system (CNS) activity. These compounds demonstrated the ability to displace [3H]diazepam from rat brain membranes, indicating potential applications in CNS disorder treatment and research (Barlin, Davies, Davis, & Harrison, 1994).

Additionally, radiolabeled nonpeptide angiotensin II antagonists, including those with imidazo[4,5-b]pyridin motifs, were developed for angiotensin II, AT1 receptor imaging. Such compounds, prepared by C-11 methylation, demonstrated potent and selective ligand characteristics for the AT1 receptor, underscoring their utility in medical imaging to study receptor distribution and activity (Hamill et al., 1996).

将来の方向性

特性

IUPAC Name |

N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,3-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O4/c1-29-18-6-4-5-14(21(18)31-3)22(28)25-16-11-13(7-8-15(16)23)17-12-27-19(24-17)9-10-20(26-27)30-2/h4-12H,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDZCNLIKFRNQPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)Cl)NC(=O)C4=C(C(=CC=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2740812.png)

![Sodium;2-phenyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B2740824.png)

![3-[4-(Trifluoromethyl)phenyl]piperidin-3-ol;hydrochloride](/img/structure/B2740833.png)

![2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide](/img/structure/B2740834.png)